![molecular formula C13H21FN2O4S B2822436 Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2174001-87-5](/img/structure/B2822436.png)
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2174001-87-5 . It has a molecular weight of 320.39 . The compound is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C13H21FN2O4S/c1-13 (2,3)20-12 (17)16-6-4-10 (5-7-16)11 (8-15)9-21 (14,18)19/h10-11H,4-7,9H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 320.39 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Drug Development
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate and its derivatives play a crucial role in the synthesis of various pharmacologically active compounds. For instance, a key intermediate of Vandetanib, a drug used in cancer therapy, was synthesized using a compound similar to Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate through a multi-step process involving acylation, sulfonation, and substitution (Wang et al., 2015). Another derivative was used in the synthesis of crizotinib, an important drug for the treatment of lung cancer (Kong et al., 2016).
Role in Anticancer Drug Synthesis
A study in 2018 demonstrated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This compound, derived from a similar structural family as Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate, was synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, showcasing its potential in developing anti-tumor inhibitors (Zhang et al., 2018).
Innovative Fluorination Techniques
The compound was also utilized in the development of novel fluorinating agents, which are crucial in drug discovery due to the unique effects of fluorine atoms in molecules. A study described the synthesis and diverse fluorination capabilities of a similar compound, demonstrating its potential in the fluorination of alcohols, aldehydes, ketones, and carboxylic groups, which is significant in medicinal chemistry (Umemoto et al., 2010).
Diverse Chemical Syntheses
Other research has focused on synthesizing various chemical structures using derivatives of Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate. These studies provide insights into the versatility of this chemical in synthesizing a wide array of compounds, such as fluoromethyl sulfones, cyclic amino acid esters, and Schiff base compounds, which have applications in different fields of chemistry and pharmacology (Zhu et al., 2010), (Moriguchi et al., 2014), (Çolak et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 4-(1-cyano-2-fluorosulfonylethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O4S/c1-13(2,3)20-12(17)16-6-4-10(5-7-16)11(8-15)9-21(14,18)19/h10-11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIPGQWXGQJXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)
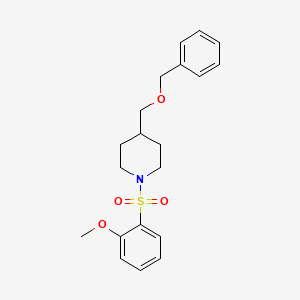
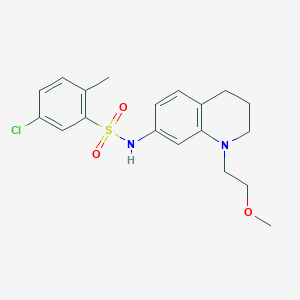
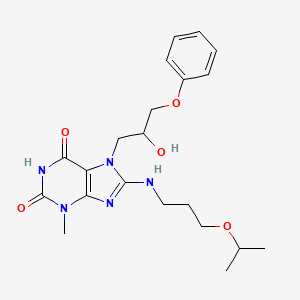

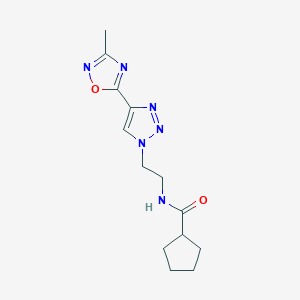
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)
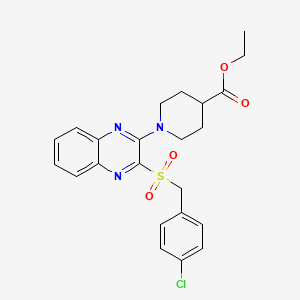

![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)